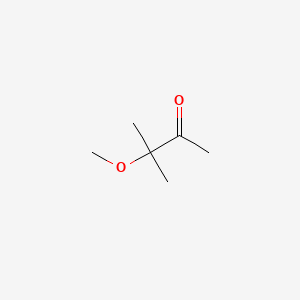

3-methoxy-3-methylbutan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)6(2,3)8-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDVGAUYQJKBRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190132 | |

| Record name | 2-Butanone, 3-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36687-98-6 | |

| Record name | 2-Butanone, 3-methoxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036687986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 3-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-3-methylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Exploring the Potential of an Alpha-Methoxy Ketone

An In-Depth Technical Guide to 3-Methoxy-3-methylbutan-2-one (CAS No. 36687-98-6)

This compound is a fascinating, yet not extensively documented, organic compound belonging to the alpha-methoxy ketone family. Its structure, which combines a ketone carbonyl group with an adjacent ether linkage on a tertiary carbon, suggests a unique interplay of steric and electronic properties. This guide, intended for researchers and professionals in drug development and chemical synthesis, aims to provide a comprehensive overview of its characteristics, a plausible synthetic pathway, and its potential applications, particularly in the burgeoning field of green chemistry.

While specific applications for this compound are not widely reported, its structural similarity to other bio-based solvents positions it as a compound of interest for replacing halogenated solvents like dichloromethane (DCM) and chloroform. Research into related compounds, such as 3-methoxybutan-2-one, has demonstrated their efficacy as sustainable alternatives in significant organic reactions, a low potential for peroxide formation, and favorable preliminary safety profiles.[1][2] This guide will, therefore, not only detail the known properties of this compound but also extrapolate its potential utility based on sound chemical principles and analogous systems.

Chemical Identity and Physical Properties

A clear understanding of a compound's fundamental properties is paramount for its application in research and development. The following tables summarize the key identifiers and physical characteristics of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 36687-98-6 | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₆H₁₂O₂ | PubChem[3] |

| Molecular Weight | 116.16 g/mol | PubChem[3] |

| InChIKey | WIDVGAUYQJKBRR-UHFFFAOYSA-N | PubChem[3] |

| SMILES | CC(=O)C(C)(C)OC | PubChem[3] |

| Synonyms | 3-METHOXY-3-METHYL-2-BUTANONE | PubChem[3] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Boiling Point | 150.5 °C (estimated) | The Good Scents Company |

| Flash Point | 39.1 °C (estimated) | The Good Scents Company |

| Solubility | Soluble in water (49.99 g/L at 25°C, est.) | The Good Scents Company |

Proposed Synthetic Pathway

Step 1: Mercury-Catalyzed Hydration of 2-Methyl-3-butyn-2-ol

The first step is the conversion of 2-methyl-3-butyn-2-ol to 3-hydroxy-3-methylbutan-2-one. This transformation is a classic example of the hydration of a terminal alkyne. The reaction proceeds via Markovnikov addition of water across the triple bond, typically catalyzed by a mercury(II) salt in the presence of aqueous acid.[4]

Step 2: Williamson Ether Synthesis

The second step involves the methylation of the tertiary hydroxyl group of 3-hydroxy-3-methylbutan-2-one. The Williamson ether synthesis is a well-established method for forming ethers.[5][6][7][8] This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide (in this case, methyl iodide).

Causality Behind Experimental Choices:

-

Base Selection (NaH): A strong, non-nucleophilic base like sodium hydride (NaH) is chosen to deprotonate the tertiary alcohol. This ensures the quantitative formation of the alkoxide without competing side reactions.

-

Substrate Considerations: It is crucial to form the alkoxide from the more sterically hindered alcohol and react it with a sterically unhindered alkyl halide (methyl iodide). Attempting the reverse (methoxide attacking a tertiary alkyl halide) would lead exclusively to elimination (E2) products rather than the desired ether.[5]

-

Potential Complications: The presence of a ketone with α-protons in the substrate introduces the risk of enolate formation and subsequent aldol condensation reactions under basic conditions.[9] Using a strong, non-nucleophilic base at low temperatures can help mitigate this side reaction.

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization and Analysis

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. The following is a prediction of the expected spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three distinct signals:

-

A singlet integrating to 3H around δ 2.1-2.2 ppm, corresponding to the acetyl methyl protons (CH₃-C=O).

-

A singlet integrating to 6H around δ 1.2-1.4 ppm, for the two equivalent methyl groups on the tertiary carbon (C(CH₃)₂).

-

A singlet integrating to 3H around δ 3.2-3.4 ppm, for the methoxy group protons (O-CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display five signals:

-

A signal for the carbonyl carbon (C=O) at a characteristic downfield shift of δ > 200 ppm.

-

A signal for the quaternary carbon bearing the methoxy group (C(CH₃)₂) around δ 75-85 ppm.

-

A signal for the methoxy carbon (O-CH₃) around δ 50-60 ppm.

-

A signal for the acetyl methyl carbon (CH₃-C=O) around δ 25-30 ppm.

-

A signal for the two equivalent methyl carbons (C(CH₃)₂) around δ 20-25 ppm.

MS (Mass Spectrometry): In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 116. The fragmentation pattern would likely be dominated by alpha-cleavage adjacent to the carbonyl group, leading to prominent fragments such as:

-

m/z = 43 (CH₃CO⁺), the acetyl cation, which is often the base peak for methyl ketones.

-

m/z = 73 ([M - CH₃CO]⁺), corresponding to the loss of the acetyl group.

IR (Infrared Spectroscopy): The IR spectrum will be characterized by two strong absorption bands:

-

A sharp, strong absorption around 1715-1725 cm⁻¹ for the C=O (ketone) stretch.

-

A strong C-O (ether) stretching absorption in the region of 1100-1150 cm⁻¹.

Caption: General workflow for the purification and analysis of the target compound.

Safety and Handling

Based on aggregated GHS data, this compound is classified as a flammable liquid that can cause skin, eye, and respiratory irritation.[3] Adherence to standard laboratory safety protocols is essential.

Table 3: GHS Hazard Classification

| Pictogram | Signal Word | Hazard Class |

| Warning | Flammable liquid and vapor (H226)Causes skin irritation (H315)Causes serious eye irritation (H319)May cause respiratory irritation (H335) |

Table 4: Hazard and Precautionary Statements

| Code | Statement |

| H226 | Flammable liquid and vapor. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Self-Validating Protocol for Handling:

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids, away from ignition sources.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocol: Proposed Synthesis

The following is a hypothetical, step-by-step protocol for the synthesis of this compound based on the pathway described in Section 2. This protocol should be validated on a small scale before any large-scale synthesis is attempted.

Part 1: Synthesis of 3-Hydroxy-3-methylbutan-2-one [4][10]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, slowly add 19 mL of concentrated sulfuric acid to 100 mL of deionized water with cooling.

-

Catalyst Addition: To the cooled acidic solution, add 13 g of yellow mercury(II) oxide.

-

Substrate Addition: Heat the mixture to 65-75 °C. Add 84 g (1.0 mol) of 2-methyl-3-butyn-2-ol dropwise from the addition funnel over 1.5 hours, maintaining the internal temperature within the specified range.

-

Reaction: After the addition is complete, continue stirring at 65-75 °C for an additional 30 minutes.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the mercury salts. Extract the filtrate with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash sequentially with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation, collecting the fraction at approximately 140-141 °C, to yield 3-hydroxy-3-methylbutan-2-one.

Part 2: Methylation to this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-hydroxy-3-methylbutan-2-one (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Methylation: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to yield the final product, this compound.

References

-

Jin, S., Byrne, F. P., Clark, J. H., McElroy, C. R., Quinn, A., Sherwood, J., & Hunt, A. J. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. RSC Advances, 11(61), 39412–39419. Available from: [Link]

-

PubChem. (n.d.). 2-Butanone, 3-methoxy-3-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Selva, M., Tundo, P., & Perosa, A. (2002). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 4(6), 584-588.* Available from: [Link]

-

Ashenhurst, J. (2023). Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Reddit. (2015). Can you do Williamson Ether Synthesis if there is a ketone present in addition to a primary alcohol? r/chemhelp. Retrieved from [Link]

-

Tundo, P., & Selva, M. (2002). Synthesis of methylethers by reaction of alcohols with dimethylcarbonate. Accounts of Chemical Research, 35(9), 706-716.* Available from: [Link]

-

Duan, H. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press, UK. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-3-methyl-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 115-22-0, 3-HYDROXY-3-METHYL-2-BUTANONE. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. 3-羟基-3-甲基-2-丁酮 95% anhydrous basis | Sigma-Aldrich [sigmaaldrich.com]

- 2. iris.unive.it [iris.unive.it]

- 3. 3-Hydroxy-3-methyl-2-butanone | C5H10O2 | CID 8261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hydroxy-3-methyl-2-butanone | 115-22-0 [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. francis-press.com [francis-press.com]

- 7. youtube.com [youtube.com]

- 8. jk-sci.com [jk-sci.com]

- 9. reddit.com [reddit.com]

- 10. Cas 115-22-0,3-HYDROXY-3-METHYL-2-BUTANONE | lookchem [lookchem.com]

A Technical Guide to 3-Methoxy-3-methylbutan-2-one: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 3-methoxy-3-methylbutan-2-one (CAS No. 36687-98-6), an α-alkoxy ketone of growing interest in the chemical sciences. The document details a sustainable, high-yield synthetic pathway, offers an in-depth analysis of its spectroscopic signature, explores its chemical reactivity, and evaluates its performance as a bio-based, green solvent alternative to conventional halogenated hydrocarbons. Safety protocols and toxicological data are also presented to ensure safe handling and application. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical, agrochemical, and specialty chemical industries.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic molecule containing both a ketone and a tertiary ether group. This structure imparts a unique combination of polarity, stability, and solvency, making it a versatile compound for various chemical applications. Its identity is established by several key identifiers and its physical properties are summarized below for reference in experimental design and process scale-up.

| Identifier / Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 36687-98-6 | [Benchchem][2] |

| Molecular Formula | C₆H₁₂O₂ | [Benchchem][2] |

| Molecular Weight | 116.16 g/mol | [PubChem][1] |

| Canonical SMILES | CC(=O)C(C)(C)OC | [PubChem][1] |

| InChIKey | WIDVGAUYQJKBRR-UHFFFAOYSA-N | [PubChem][1] |

| Appearance | Colorless liquid | [Jin et al., 2021][3] |

| Boiling Point | 150.5 °C at 760 mmHg | [Benchchem][2] |

| Density | ~0.906 g/cm³ at 18 °C | [Benchchem][2] |

| Flash Point | 39.1 °C | [Benchchem][2] |

| Refractive Index | 1.397 | [Benchchem][2] |

Sustainable Synthesis Methodology

The traditional synthesis of α-alkoxy ketones often involves multi-step processes or the use of hazardous reagents. A modern, sustainable approach leverages bio-derived feedstocks and green methylating agents, significantly improving the process mass intensity (PMI) and atom economy.[3]

Causality of Experimental Design

The selected synthesis involves the acid-catalyzed methylation of acetoin (3-hydroxybutan-2-one), which can be sourced from the fermentation of biomass.[3] The choice of reagents is critical for the sustainability profile of the process:

-

Methylating Agent: Dimethyl carbonate (DMC) is employed as a green alternative to toxic and carcinogenic agents like dimethyl sulfate or methyl iodide. DMC is biodegradable, has low toxicity, and produces methanol as a benign byproduct.[3]

-

Catalyst: p-Toluenesulfonic acid (PTSA) is an effective, readily available solid acid catalyst for the etherification reaction.[3]

-

Solvent: The reaction is conducted solvent-free, which dramatically reduces waste and simplifies purification, directly aligning with the principles of green chemistry.[3]

Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from the large-scale synthesis reported by Jin et al. (2021).[3]

-

Reactor Charging: To a high-pressure reactor equipped with a magnetic stir bar, add acetoin (100 g, 1.09 mol), p-toluenesulfonic acid monohydrate (10.4 g, 5 mol%), and dimethyl carbonate (92 mL, 1.09 mol).

-

Reaction Execution: Seal the reactor securely. Heat the mixture to 160 °C with vigorous stirring and maintain these conditions for 2 hours.

-

Cooling and Depressurization: After the reaction period, immediately cool the reactor in an ice-water bath to quench the reaction. Once cooled to room temperature, safely vent the reactor.

-

Catalyst Removal: The crude reaction mixture is filtered to remove the solid PTSA catalyst. Methanol, a byproduct, can be removed by evaporation.

-

Purification: The filtered crude product is purified by fractional distillation using a Vigreux column to yield this compound as a colorless liquid. (Isolated Yield: ~85%) .

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized molecule is achieved through a combination of NMR and mass spectrometry techniques. The data presented here is based on the findings from Jin et al. (2021) and the PubChem database.[1][3]

| Technique | Observed Signals and Interpretation |

| ¹H NMR | δ 3.19 (s, 3H): Singlet corresponding to the three protons of the methoxy group (-OCH₃).δ 2.15 (s, 3H): Singlet from the three protons of the acetyl methyl group (CH₃-C=O).δ 1.25 (s, 6H): Singlet representing the six equivalent protons of the two geminal methyl groups (-C(CH₃)₂). |

| ¹³C NMR | δ 213.0: Ketone carbonyl carbon (C=O).δ 82.0: Quaternary carbon bearing the ether and geminal methyl groups (-C (CH₃)₂OCH₃).δ 50.0: Methoxy carbon (-OC H₃).δ 25.0: Acetyl methyl carbon (C H₃-C=O).δ 22.0: Geminal methyl carbons (-C(C H₃)₂). |

| Mass Spec. (EI) | m/z 73 (Base Peak): Corresponds to the stable acylium ion [CH₃C(CH₃)₂O]⁺ formed by α-cleavage.m/z 43: Represents the acetyl cation [CH₃CO]⁺.Molecular Ion (M⁺): The molecular ion at m/z 116 is expected but may be weak or absent in EI spectra. |

Mechanistic Insight from Mass Spectrometry

The fragmentation pattern provides clear validation of the molecular structure. The dominant α-cleavage event between the carbonyl carbon and the quaternary carbon is a characteristic fragmentation pathway for ketones.

Caption: Primary fragmentation pathways in mass spectrometry.

Applications as a Green Solvent

A significant application for this compound is its use as a sustainable, bio-based solvent, particularly as a replacement for hazardous chlorinated solvents like dichloromethane (DCM).[3][4] Its performance has been validated in key organic transformations.

Friedel-Crafts Acylation

In the Lewis acid-catalyzed Friedel-Crafts acylation of anisole with acetic anhydride, this compound serves as an effective reaction medium.

| Solvent | Yield of 4-Methoxyacetophenone | Key Observations |

| This compound | 79% | Comparable performance to the traditional hazardous solvent. Demonstrates its utility in electrophilic aromatic substitution.[3] |

| Dichloromethane (DCM) | 77% | Standard benchmark; highlights the viability of the bio-based alternative.[3] |

The causality for its effectiveness lies in its polar aprotic nature, which can stabilize the charged intermediates of the Friedel-Crafts mechanism without interfering with the reaction as a protic solvent would.

Safety, Handling, and Toxicology

Proper risk assessment and handling procedures are paramount when working with any chemical substance.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:[1]

| Hazard Class | Code | Description |

| Flammable Liquids | H226 | Flammable liquid and vapor |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Handling and Storage Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Toxicological Profile

A crucial aspect of its "green" profile is its favorable toxicology compared to the solvents it replaces. Notably, this compound was found to be negative in the Ames mutagenicity test, indicating a low potential for carcinogenicity.[3] It also exhibits a low tendency to form explosive peroxides upon storage.[3]

Conclusion

This compound is a promising and versatile chemical that aligns with the modern demands of sustainable chemistry. Its efficient, high-yield synthesis from bio-renewable precursors, coupled with its demonstrated efficacy as a replacement for hazardous chlorinated solvents, positions it as a valuable tool for industrial and academic researchers. Its well-defined spectroscopic properties allow for straightforward quality control, and its toxicological profile is significantly improved over legacy solvents. Further exploration of this molecule's utility in other chemical transformations and as a building block for more complex structures is a promising area for future research and development.

References

-

Jin, S., Byrne, F. P., Clark, J. H., McElroy, C. R., Quinn, A., Sherwood, J., & Hunt, A. J. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. RSC Advances, 11(61), 39412-39419. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 37508, 2-Butanone, 3-methoxy-3-methyl-. PubChem. [Link]

Sources

Methodological & Application

3-Methoxy-3-methylbutan-2-one: An Exploratory Guide to its Application as a Green Solvent in Organic Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The imperative for sustainable practices in chemical synthesis has catalyzed the investigation of novel, environmentally benign solvent systems. This document provides a detailed technical guide on the potential of 3-methoxy-3-methylbutan-2-one as a green solvent for organic synthesis. While extensive, field-proven applications are still emerging, this guide consolidates the known physicochemical properties and presents a series of rationally designed, exploratory protocols for its use in key synthetic transformations. By explaining the causality behind experimental design, we aim to equip researchers with the foundational knowledge to validate and optimize the use of this promising solvent in their own work, bridging the gap between theoretical potential and practical application.

Introduction: The Case for Novel Green Solvents

The chemical industry's reliance on volatile, often toxic, and non-renewable organic solvents represents a significant environmental and safety challenge. Solvents constitute the vast majority of non-aqueous liquid waste in pharmaceutical and fine chemical manufacturing. The principles of green chemistry demand a shift towards "safer solvents and auxiliaries," spurring research into alternatives that are biodegradable, derived from renewable feedstocks, have low toxicity, and are easily recyclable.

This compound (CAS: 36687-98-6) is an oxygenated solvent featuring both ketone and ether functionalities. Its molecular structure suggests it could serve as a polar aprotic solvent, a class that includes widely used but problematic substances like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). With a relatively high boiling point and the absence of nitrogen or sulfur heteroatoms, it presents an intriguing profile for exploration as a sustainable alternative. This guide serves as a preliminary application note to facilitate that exploration.

Physicochemical & Safety Profile

A solvent's utility is dictated by its physical properties. These parameters determine the solubility of reagents, reaction temperature ranges, and ease of removal post-reaction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 36687-98-6 | [1][2] |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Boiling Point | 150.5°C (at 760 mmHg) | [1] |

| Density | ~0.906 g/cm³ (at 18°C) | [1] |

| Flash Point | 39.1°C | [1] |

| Refractive Index | 1.397 | [1] |

| SMILES | CC(=O)C(C)(C)OC | [2] |

Safety & Hazard Considerations

Based on aggregated GHS data, this compound is classified as a flammable liquid and vapor.[1][2] It is also reported to cause skin, eye, and respiratory irritation.[1][2]

-

H226: Flammable liquid and vapor.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Expert Insight: The flammability and irritant nature are not unusual for organic solvents. However, its relatively high flash point (39.1°C) compared to solvents like acetone (-20°C) or THF (-14°C) offers a moderate improvement in safety. Standard laboratory precautions, including use in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory.

Experimental Workflow & Exploratory Protocols

The following protocols are proposed as starting points for research. They are based on the physicochemical properties of this compound and established principles of organic synthesis. Optimization of catalyst, base, temperature, and concentration will be necessary for specific substrates.

Sources

Solvent effects of 3-methoxy-3-methylbutan-2-one on reaction rates

Topic: Understanding and Predicting the Solvent Effects of 3-Methoxy-3-Methylbutan-2-One on Reaction Rates

Introduction: A Novel Solvent with Unique Potential

In the continuous pursuit of greener, safer, and more efficient chemical syntheses, the choice of solvent remains a critical parameter that can profoundly influence reaction outcomes. This compound (CAS: 36687-98-6), a unique acyclic keto-ether, is emerging as a solvent of interest. Its molecular architecture, featuring a sterically hindered ketone and an ether moiety, suggests a distinct set of solvent properties that can be leveraged to control reaction kinetics and mechanisms. This guide provides an in-depth exploration of the anticipated solvent effects of this compound, a theoretical framework for predicting its influence on various reaction types, and detailed protocols for its empirical evaluation.

While direct kinetic data for this compound is not yet widely available in the literature, we can draw valuable insights from its structural analogues and the fundamental principles of physical organic chemistry. For instance, a closely related isomer, 3-methoxybutan-2-one, has been successfully demonstrated as a bio-based, sustainable alternative to hazardous chlorinated solvents like dichloromethane in applications such as Friedel-Crafts acylations and N-alkylations, yielding comparable results.[1] This highlights the potential of this class of keto-ethers in modern organic synthesis.

This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound as a reaction solvent. We will delve into its physicochemical properties, provide a basis for predicting its impact on reaction rates, and offer robust protocols to validate these predictions in your own laboratory setting.

Physicochemical Properties and Solvent Classification

The structure of this compound—a central quaternary carbon bonded to a methyl group, an acetyl group, a methoxy group, and another methyl group—is key to its function as a solvent. The ketone group provides a site for hydrogen bond acceptance, while the ether linkage offers moderate polarity. The tertiary nature of the core carbon atom introduces significant steric bulk, which can influence solute-solvent interactions and, consequently, reaction pathways.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Structure of this compound"

To quantitatively understand a solvent's behavior, we utilize empirical polarity scales such as the Kamlet-Taft and Hansen parameters.[2][3][4][5][6]

-

Kamlet-Taft Parameters: These describe a solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*).[2]

-

Hansen Solubility Parameters (HSP): These quantify the energy of vaporization, breaking it down into contributions from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5][6]

While experimentally determined parameters for this compound are scarce, data from its isomer, 3-methoxybutan-2-one, provide a valuable starting point for estimation and comparison.

| Parameter | Value (for 3-methoxybutan-2-one) | Significance for this compound |

| Kamlet-Taft | ||

| α (H-bond acidity) | ~0 | Aprotic, cannot donate hydrogen bonds. |

| β (H-bond basicity) | 0.47 | Moderate hydrogen bond acceptor (via ketone). |

| π* (Dipolarity/Polarizability) | 0.65 | Moderately polar. |

| Hansen (MPa½) | ||

| δD (Dispersion) | 16.0 | Significant contribution from nonpolar interactions. |

| δP (Polar) | 8.0 | Moderate polarity. |

| δH (H-bonding) | 6.4 | Moderate hydrogen bonding capability (as acceptor). |

Table 1: Solvatochromic and Solubility Parameters for 3-methoxybutan-2-one. This data is used as an analogue to predict the behavior of this compound. Data sourced from Jin et al. (2021).

Based on these parameters, this compound can be classified as a moderately polar, aprotic, hydrogen-bond-accepting solvent. Its properties place it in a similar region to solvents like acetone or ethyl acetate, but with increased steric bulk.

Theoretical Framework: Predicting Solvent Effects on Reaction Rates

The rate of a chemical reaction is determined by the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state.[7] Solvents influence reaction rates by differentially solvating the reactants and the transition state.

ΔG‡ = G(Transition State) - G(Reactants)

-

Rate Acceleration: If a solvent stabilizes the transition state more than it stabilizes the reactants, ΔG‡ decreases, and the reaction rate increases.

-

Rate Deceleration: If a solvent stabilizes the reactants more than the transition state, ΔG‡ increases, and the reaction rate decreases.

dot graph "Transition_State_Stabilization" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Here is how the properties of this compound are predicted to affect common reaction types:

Reactions with Charged Intermediates (e.g., Sₙ1, E1)

These reactions proceed through charged carbocationic intermediates and transition states.

-

Prediction: this compound, with its moderate polarity (π* ≈ 0.65), will stabilize these charged species. This will lead to a significant acceleration of Sₙ1 and E1 reactions compared to nonpolar solvents like hexane or toluene. The effect will be less pronounced than in highly polar protic solvents like water or ethanol.

Bimolecular Reactions (e.g., Sₙ2)

The effect on Sₙ2 reactions depends on the charge of the nucleophile and the nature of the transition state.

-

Anionic Nucleophile (e.g., Br⁻, CN⁻): The reactants (charged nucleophile) are strongly solvated by polar solvents. The Sₙ2 transition state has a more dispersed charge. As a moderately polar, aprotic solvent, this compound will solvate the anionic nucleophile, but less strongly than a protic solvent. This leads to a moderate rate for Sₙ2 reactions with anionic nucleophiles, likely faster than in protic solvents (which over-stabilize the nucleophile) but slower than in polar aprotic solvents like DMSO or DMF.

-

Neutral Nucleophile (e.g., NH₃, R₃N): The reactants are neutral, while the transition state develops charge separation.

-

Prediction: this compound will stabilize the more polar transition state more than the neutral reactants, leading to rate acceleration .

Pericyclic Reactions (e.g., Diels-Alder)

These reactions typically have nonpolar transition states.

-

Prediction: The solvent effect is expected to be minimal. However, the hydrogen-bond accepting nature (β ≈ 0.47) of the solvent could potentially interact with Lewis acidic catalysts or reactants with acidic protons, leading to modest rate changes.

Protocol 1: General Procedure for Evaluating Kinetic Solvent Effects

This protocol provides a robust, self-validating methodology to determine the effect of this compound on the rate of a reaction of interest. The core principle is to compare the reaction rate in the test solvent against a well-characterized standard solvent under identical conditions.

dot graph "Kinetic_Analysis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Materials and Equipment

-

This compound (ensure high purity, >99%)

-

Standard solvent for comparison (e.g., acetonitrile, THF, dichloromethane)

-

Reactants for the chosen model reaction

-

Internal standard for analytical quantification (must be inert to reaction conditions and soluble in both solvents)

-

Thermostatted reaction block or oil bath

-

Analytical instrument (GC, HPLC, or NMR)

-

Standard laboratory glassware (flasks, syringes, vials)

Step-by-Step Methodology

-

Reaction Selection: Choose a reaction that is well-behaved and easy to monitor. A pseudo-first-order reaction is often ideal for simplifying kinetic analysis. For example, the reaction of a large excess of an amine with an electrophile.

-

Stock Solution Preparation:

-

Prepare a stock solution of the limiting reactant in each solvent (this compound and the standard solvent).

-

Prepare a separate stock solution of the excess reactant in each solvent.

-

Prepare a stock solution of the internal standard in each solvent.

-

-

Reaction Setup (Self-Validating System):

-

Set up at least two reactions in parallel for each solvent to ensure reproducibility.

-

In a thermostatted vial, add the stock solution of the limiting reactant and the internal standard stock solution for the respective solvent.

-

Allow the solution to equilibrate to the desired reaction temperature (e.g., 25.0 °C).

-

Initiate the reaction by adding the stock solution of the excess reactant. Start a timer immediately.

-

-

Reaction Monitoring:

-

At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable quenching agent or cold solvent.

-

Analyze the quenched aliquots using the chosen analytical method (e.g., GC-FID). The use of an internal standard allows for precise quantification of the disappearance of a reactant or the appearance of a product.

-

-

Data Analysis:

-

For each time point, calculate the concentration of the limiting reactant.

-

For a pseudo-first-order reaction, plot ln([Reactant]) versus time. The data should fit a straight line.

-

The slope of this line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

-

The second-order rate constant (k) can be calculated if the concentration of the excess reactant is known: k = k_obs / [Excess Reactant].

-

-

Interpreting the Results:

-

Compare the rate constant determined in this compound (k_test) with the rate constant from the standard solvent (k_standard).

-

The ratio k_test / k_standard provides a quantitative measure of the solvent effect. A value > 1 indicates rate acceleration, while a value < 1 indicates rate deceleration.

-

Protocol 2: Determining Empirical Solvent Parameters (Kamlet-Taft)

To build a more precise understanding of this compound, its Kamlet-Taft parameters can be determined experimentally using solvatochromic dyes.[2]

Materials

-

Reichardt's Dye (for π* and general polarity)

-

N,N-diethyl-4-nitroaniline (for π*)

-

4-nitroaniline (for π*)

-

UV-Vis Spectrophotometer

Methodology

-

π (Dipolarity/Polarizability) Determination:*

-

Prepare dilute solutions of N,N-diethyl-4-nitroaniline and 4-nitroaniline in this compound.

-

Record the UV-Vis spectrum for each solution and determine the wavelength of maximum absorbance (λ_max).

-

Convert λ_max (in nm) to wavenumber (ν_max in cm⁻¹).

-

Calculate π* using established linear solvation energy relationships that correlate the shift in ν_max of these probes to the π* scale.

-

-

β (Hydrogen Bond Basicity) Determination:

-

This is typically determined by comparing the ν_max of a hydrogen bond donor probe (like 4-nitrophenol) with a non-hydrogen bond donor reference (like N,N-diethyl-4-nitroaniline) in the test solvent. The shift is correlated to the β scale.

-

-

α (Hydrogen Bond Acidity) Determination:

-

As an aprotic solvent, the α value for this compound is expected to be 0. This can be confirmed using a probe sensitive to hydrogen bond donation, where no significant solvatochromic shift is expected compared to other aprotic solvents.

-

Conclusion and Outlook

This compound represents a promising solvent with a unique combination of moderate polarity, hydrogen bond accepting capability, and steric bulk. While direct kinetic data remains an area for future research, the principles of physical organic chemistry provide a robust framework for predicting and understanding its influence on reaction rates. By leveraging the theoretical models and empirical protocols outlined in this guide, researchers can effectively evaluate this compound as a potentially advantageous medium for a wide range of chemical transformations, contributing to the development of more efficient and sustainable synthetic methodologies.

References

-

BIOFOUNT. This compound (36687-98-6). Available from: [Link].

-

Chapman, S. et al. Kinetic Solvent Effects in Organic Reactions. ChemRxiv. 2020. Available from: [Link].

-

Fletcher, K. A. et al. A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. Molecules. 2019, 24(12), 2261. Available from: [Link].

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. 2007. Available from: [Link].

-

Jin, S. et al. 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. RSC Advances. 2021, 11(62), 39369-39376. Available from: [Link].

-

Kudo, Y. et al. On the design of optimal computer experiments to model solvent effects on reaction kinetics. Digital Discovery. 2024. Available from: [Link].

-

Mohanty, S. et al. Kamlet Taft Parameters: A Tool to Alternate the Usage of Hazardous Solvent in Pharmaceutical and Chemical Manufacturing/ Synthesis - A Gateway towards Green Technology. ResearchGate. 2020. Available from: [Link].

-

Park, K. Hansen Solubility Parameters. Purdue University. Available from: [Link].

-

Szafran, Z. et al. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. 2009, 86(1), 99. Available from: [Link].

-

Udgaonkar, A. et al. Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators. 2022. Available from: [Link].

-

Valderrama, J. et al. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry. 2007, 5(13), 2143-2149. Available from: [Link].

-

Abbott, S. HSP Basics. Practical Solubility Science. Available from: [Link].

-

Abbott, S. HSP and Diffusion. Pirika. Available from: [Link].

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. kinampark.com [kinampark.com]

- 5. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for the Large-Scale Synthesis of 3-Methoxy-3-Methyl-1-Butanol

Introduction: The Industrial Significance and Physicochemical Profile of 3-Methoxy-3-Methyl-1-Butanol

3-Methoxy-3-methyl-1-butanol (MMB), a compound of growing industrial importance, is a versatile ether-alcohol solvent. Its unique combination of properties, including a high boiling point, low toxicity, and excellent solvency for a wide range of substances, has led to its adoption in numerous applications. These include roles as a solvent in paints, inks, and fragrances, as well as a raw material for the synthesis of industrial detergents[1]. The annual production of MMB in Japan alone reached approximately 10,000 tonnes in the early 2000s, underscoring its commercial relevance[1]. This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of MMB, addressing the needs of researchers, scientists, and professionals in drug development and industrial chemistry.

A thorough understanding of the physicochemical properties of MMB is essential for its effective synthesis, purification, and application. The following table summarizes these key characteristics.

| Property | Value | Source |

| CAS Number | 56539-66-3 | [1] |

| Molecular Formula | C₆H₁₄O₂ | [1] |

| Molecular Weight | 118.17 g/mol | [1] |

| Appearance | Colorless liquid with a slight ether odor | [1] |

| Boiling Point | 173 °C at 1013 hPa | [1] |

| Melting Point | ≤ -50 °C | [1] |

| Density | 0.926 g/cm³ at 25 °C | [1] |

| Vapor Pressure | 1.25 hPa at 25 °C | [1] |

| Water Solubility | > 100 g/L at 25 °C | [1] |

| Flash Point | 71 °C (closed cup) | [2] |

| Refractive Index (n20/D) | 1.428 | [3] |

Synthetic Strategy: Acid-Catalyzed Methoxylation of 3-Methyl-3-Buten-1-ol

The large-scale synthesis of 3-methoxy-3-methyl-1-butanol is efficiently achieved through the acid-catalyzed addition of methanol to the double bond of 3-methyl-3-buten-1-ol. This method is advantageous due to its straightforward procedure, high selectivity, and the use of readily available starting materials. The reaction proceeds with high atom economy, and the use of a heterogeneous acid catalyst simplifies the purification process, as the catalyst can be easily removed by filtration.

Reaction Mechanism

The underlying mechanism of this reaction is an electrophilic addition to the alkene. The process is initiated by the protonation of the double bond in 3-methyl-3-buten-1-ol by the acid catalyst. This protonation occurs at the terminal carbon of the double bond, leading to the formation of a more stable tertiary carbocation at the C3 position. Subsequently, methanol, acting as a nucleophile, attacks the carbocation. The final step involves the deprotonation of the resulting oxonium ion to yield the desired product, 3-methoxy-3-methyl-1-butanol, and regenerate the acid catalyst[4].

Caption: Acid-catalyzed methoxylation of 3-methyl-3-buten-1-ol.

Large-Scale Synthesis Protocol

This protocol is designed for a large-scale synthesis in a controlled reactor environment. It is based on methodologies described in the patent literature, which emphasize safety, efficiency, and scalability[5].

Materials and Reagents

| Reagent | CAS Number | Purity | Supplier |

| 3-Methyl-3-buten-1-ol | 763-32-6 | ≥98% | e.g., Sigma-Aldrich |

| Methanol | 67-56-1 | Anhydrous, ≥99.8% | e.g., Fisher Scientific |

| Amberlyst® 15 (ion-exchange resin) | 9037-24-5 | - | e.g., DuPont |

Equipment

-

Jacketed glass or stainless steel reactor (appropriate volume for the desired scale) equipped with a mechanical stirrer, reflux condenser, temperature probe, and pressure gauge.

-

Heating/cooling circulator for the reactor jacket.

-

Filtration system (e.g., Nutsche filter) for catalyst removal.

-

Vacuum distillation apparatus for purification.

Experimental Workflow

The following diagram outlines the key stages of the synthesis process, from reactor charging to final product purification.

Caption: Workflow for the synthesis of 3-methoxy-3-methyl-1-butanol.

Step-by-Step Procedure

-

Reactor Setup and Charging:

-

Ensure the reactor is clean, dry, and inerted with nitrogen.

-

Charge the reactor with methanol. The molar ratio of methanol to 3-methyl-3-buten-1-ol can range from 1:1 to a significant excess of methanol, which can also serve as the solvent[5]. A typical molar ratio is around 10:1 to optimize the reaction rate.

-

Add 3-methyl-3-buten-1-ol to the reactor with stirring.

-

-

Catalyst Addition:

-

Add the heterogeneous acid catalyst, such as Amberlyst® 15, to the reaction mixture. The catalyst loading is typically between 0.1% and 5% of the total reaction mass[5].

-

-

Reaction Conditions:

-

Seal the reactor and begin agitation.

-

Heat the mixture to the desired reaction temperature, typically between 50 °C and 100 °C. The reaction may be run under autogenous pressure or a slightly elevated pressure of an inert gas (e.g., 0.1-1 MPa) to prevent the boiling of methanol[5].

-

Maintain the reaction at this temperature for 1-12 hours, depending on the scale and catalyst loading[5].

-

-

Reaction Monitoring:

-

Periodically take samples from the reaction mixture and analyze them by Gas Chromatography (GC) to monitor the conversion of the starting material. The reaction is considered complete when the concentration of 3-methyl-3-buten-1-ol is stable.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the heterogeneous catalyst by filtration. The catalyst can often be washed with methanol and reused.

-

The crude product, which consists of 3-methoxy-3-methyl-1-butanol, unreacted methanol, and minor byproducts, is then purified by vacuum distillation to obtain the final product with high purity[6][7].

-

Characterization and Quality Control

The purity and identity of the synthesized 3-methoxy-3-methyl-1-butanol should be confirmed using standard analytical techniques.

-

Gas Chromatography (GC): A primary method for assessing purity. A typical GC method would involve a polar capillary column (e.g., a wax-type column) with a flame ionization detector (FID). The temperature program would be designed to separate the product from the starting materials and any potential byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will show characteristic peaks for the hydroxyl (-OH) and ether (C-O-C) functional groups.

Safety and Handling

A thorough risk assessment should be conducted before commencing any chemical synthesis. The following table summarizes the key hazards of the chemicals involved.

| Chemical | Key Hazards | Handling Precautions |

| 3-Methyl-3-buten-1-ol | Flammable liquid and vapor. Causes serious eye damage. | Keep away from heat and ignition sources. Wear eye protection and protective gloves. |

| Methanol | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve, central nervous system)[8]. | Use in a well-ventilated area or with respiratory protection. Avoid contact with skin and eyes. Ground all equipment to prevent static discharge[8]. |

| Amberlyst® 15 | Causes serious eye damage[9]. | Avoid creating dust. Wear eye protection. In case of contact with eyes, rinse cautiously with water for several minutes[9]. |

| 3-Methoxy-3-methyl-1-butanol | Causes serious eye irritation. Combustible liquid[2]. | Avoid contact with eyes. Keep away from heat and open flames. Use in a well-ventilated area[2]. |

All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Industrial Applications

The unique properties of 3-methoxy-3-methyl-1-butanol make it a valuable component in a variety of industrial and consumer products:

-

Solvent: It is widely used as a solvent for paints, inks, and coatings[1].

-

Cleaners: Its low toxicity and biodegradability make it an environmentally friendly choice for industrial degreasers and household cleaning products[10].

-

Air Care: In air fresheners and reed diffusers, it serves as a carrier solvent with a low evaporation rate, prolonging the life of the fragrance[11].

-

Cosmetics and Personal Care: Due to its low odor and skin-friendly properties, it is used in some cosmetic formulations[1].

-

Chemical Intermediate: It serves as a raw material for the synthesis of other chemicals, such as detergents[1].

References

- CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.

-

Atsumi, S., Hanai, T., & Liao, J. C. (2008). Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels. Nature, 451(7174), 86–89. [Link]

-

Organic Syntheses Procedure: 3-hydroxy-3-methyl-1-phenyl-1-butanone. [Link]

- WO2013146390A1 - Method for producing 3-alkoxy-3-methyl-1-butanol.

-

Organic Syntheses Procedure: homoveratric acid. [Link]

-

OECD SIDS. (2004). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. UNEP Publications. [Link]

- WO2013146370A1 - Method for producing 3-alkoxy-3-methyl-1-butanol.

-

PubChem. Methoxymethylbutanol. National Center for Biotechnology Information. [Link]

-

Carl Roth. (2021). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. [Link]

-

Leah4sci. (2012). Hydration of Alkenes - Acid Catalyzed Reaction Mechanism [Video]. YouTube. [Link]

-

Ashenhurst, J. (2023). Hydration of Alkenes With Aqueous Acid. Master Organic Chemistry. [Link]

-

Restek. (2023). Analyzing Alcoholic Beverages by Gas Chromatography. [Link]

-

Cole-Parmer. (2015). Material Safety Data Sheet - Amberlyst 15 (dry) ion-exchange resin. [Link]

-

Redox. (2021). MMB (alcohol-based solvent) - A worker for the environment. [Link]

-

Carl Roth. (2023). Safety Data Sheet: Methanol. [Link]

-

Chemistry LibreTexts. (2021). 10.3: Reactions of Alkenes- Addition of Water (or Alcohol) to Alkenes. [Link]

-

Kuraray Europe GmbH. MMB – simply safer cleaner and greener. [Link]

-

ResearchGate. (2023). Determination of alcohol content with GC-MS Methods. [Link]

-

Chemos GmbH & Co. KG. (2023). Safety Data Sheet: Methanol. [Link]

-

Khan Academy. (2014). Addition of water (acid-catalyzed) mechanism [Video]. [Link]

-

CJP Chemicals. (2023). The versatile power of MMB. [Link]

-

Carl Roth. (2016). Safety Data Sheet: 3-methylbutan-1-ol. [Link]

-

Univar Solutions. (2015). SAFETY DATA SHEET METHANOL. [Link]

-

ResearchGate. (2023). Catalytic methoxycarbonylation of alkenes a Sustainable production of... [Link]

-

FDA. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. [Link]

-

Ataman Kimya. 3-METHOXY-3-METHYL-1-BUTANOL (MMB). [Link]

-

NIST. (2023). 3-Methoxy-3-methylbutanol. NIST Chemistry WebBook. [Link]

-

Carl Roth. (2021). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. [Link]

Sources

- 1. Methoxymethylbutanol | C6H14O2 | CID 62118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Methoxy-3-methyl-1-butanol = 98 56539-66-3 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]

- 6. WO2013146390A1 - Method for producing 3-alkoxy-3-methyl-1-butanol - Google Patents [patents.google.com]

- 7. WO2013146370A1 - Method for producing 3-alkoxy-3-methyl-1-butanol - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. MMB – simply safer cleaner and greener: Kuraray [kuraray.eu]

- 11. journals.co.za [journals.co.za]

Application Note: High-Purity Isolation of 3-methoxy-3-methylbutan-2-one via Fractional Distillation

Abstract

This application note provides a detailed, field-proven protocol for the purification of 3-methoxy-3-methylbutan-2-one to a high degree of purity (>99%) using fractional distillation. This compound is a ketone and ether functionalized molecule, making it a valuable intermediate in organic synthesis and a potential specialty solvent.[1] For applications in research and pharmaceutical development, its purity is paramount. This guide details two optimized protocols—atmospheric and vacuum distillation—and explains the scientific rationale behind key procedural steps, including pre-treatment for impurity removal and post-purification analytical validation.

Introduction and Rationale

The efficacy, safety, and reproducibility of chemical reactions, particularly in drug development, are directly dependent on the purity of the starting materials and intermediates. This compound, synthesized typically via the oxidation of its corresponding secondary alcohol, 3-methoxy-3-methylbutan-2-ol, can contain residual starting materials, solvents, and side-products.[2][3] Given that these impurities may have boiling points close to the target compound, simple distillation is often insufficient.

Fractional distillation is the method of choice as it provides multiple theoretical plates for separation, enabling the isolation of compounds with small differences in boiling points. The estimated boiling point of this compound is approximately 150.5°C at atmospheric pressure, a temperature at which some organic molecules may begin to degrade.[4] Therefore, this guide presents protocols for both atmospheric distillation and vacuum distillation, the latter being essential for minimizing thermal stress on the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 36687-98-6 | [1][4] |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Boiling Point (est.) | 150.5°C @ 760 mmHg | [4] |

| Flash Point (est.) | 39.1°C | [4] |

| Appearance | Colorless Liquid | N/A |

Safety and Handling Precautions

This compound is a flammable liquid and vapor that causes skin and serious eye irritation and may cause respiratory irritation.[1]

-

Engineering Controls: All handling and distillation procedures must be conducted within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, nitrile gloves, and chemical splash goggles at all times.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[5][6] Ensure a Class B fire extinguisher (CO₂, dry chemical) is accessible.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for proper disposal.[7]

Materials and Equipment

Chemicals:

-

Crude this compound (≥90% purity)

-

Triethanolamine (optional, for aldehyde removal)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

-

Boiling chips or magnetic stir bar

Equipment:

-

Heating mantle with variable temperature control

-

Magnetic stirrer

-

Round-bottom flasks (distillation pot and receiving flasks)

-

Fractional distillation column (e.g., Vigreux or packed with Raschig rings/structured packing)

-

Distillation head with thermometer/temperature probe adapter

-

Condenser (Liebig or Allihn)

-

Vacuum adapter

-

Cold trap (for vacuum distillation)

-

Laboratory vacuum pump (capable of <10 mmHg)

-

Digital vacuum gauge (manometer)

-

Insulating glass wool or aluminum foil

-

Laboratory clamps and stand

Pre-Distillation Preparation: A Self-Validating Protocol

Proper preparation of the crude material is critical for an efficient and successful distillation.

Optional: Aldehyde Impurity Removal

Causality: Crude ketones can be contaminated with aldehydes, which are often difficult to separate and can lead to color and odor issues in the final product. Treatment with a non-volatile amine, such as triethanolamine, converts these aldehydes into high-boiling Schiff bases or adducts, which remain in the distillation pot as non-volatile residues.[8]

Protocol:

-

To the crude this compound in a round-bottom flask, add 1-2% (w/w) of triethanolamine.

-

Add a magnetic stir bar and stir the mixture at room temperature for 1-2 hours. The material is now ready for drying.

Drying the Crude Material

Causality: Water present in the crude material can form azeotropes, leading to inaccurate boiling point readings and inefficient separation. Drying with an anhydrous salt removes residual water.

Protocol:

-

Add anhydrous magnesium sulfate or sodium sulfate to the crude ketone (approx. 10-20 g per L).

-

Stir or swirl the mixture for 30 minutes. If the drying agent clumps together, add more until free-flowing powder is observed.

-

Filter the mixture through a fluted filter paper or a Büchner funnel to remove the drying agent. The clear, dry liquid is now ready for distillation.

Experimental Protocols: Fractional Distillation

Protocol A: Atmospheric Pressure Fractional Distillation

Best Suited For: Initial purification of larger quantities where thermal stability is not a primary concern.

Step-by-Step Methodology:

-

Assembly: Assemble the distillation apparatus as shown in the standard configuration. Ensure all joints are properly sealed. Place the dry, crude ketone and a few boiling chips (or a stir bar) into the distillation flask, filling it to no more than two-thirds of its capacity.

-

Insulation: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

-

Heating: Begin heating the distillation pot gently. If using a stir bar, start stirring.

-

Equilibration (Crucial Step): As the liquid begins to boil and vapor rises into the column, adjust the heat so that the condensation ring rises slowly. Allow the column to operate at total reflux (no distillate being collected) for at least 30-60 minutes. This allows the vapor-liquid equilibria to be established, which is the basis for efficient separation.

-

Fraction Collection:

-

Forerun: Slowly begin collecting the first fraction of distillate. This fraction will contain low-boiling impurities. Collect approximately 5-10% of the total volume.

-

Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of the pure compound (approx. 150-151°C), switch to a new receiving flask and collect the main fraction. The temperature should remain constant during this period.

-

Tails: If the temperature begins to drop or rise significantly, it indicates the desired product has distilled and higher-boiling impurities are starting to come over. Stop the distillation or collect this "tails" fraction in a separate flask.

-

-

Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before disassembly.

Protocol B: Vacuum Fractional Distillation

Best Suited For: Final high-purity polishing and for compounds susceptible to thermal degradation. Lowering the pressure reduces the boiling point.

Step-by-Step Methodology:

-

Assembly: Assemble the apparatus as for atmospheric distillation, but use a vacuum-rated adapter and connect the system to a cold trap and a vacuum pump. Use high-vacuum grease on all joints to ensure a good seal. A micro-capillary bleed tube or a magnetic stirrer is essential to ensure smooth boiling under vacuum.

-

System Check: Before heating, slowly evacuate the system to the desired pressure (e.g., 20 mmHg). Check for leaks.

-

Heating: Once the target pressure is stable, begin heating the distillation pot.

-

Equilibration: As with the atmospheric method, allow the system to equilibrate at total reflux for 30-60 minutes to ensure optimal separation.

-

Fraction Collection: Collect the forerun, main fraction, and tails as described above. The boiling point will be significantly lower than at atmospheric pressure. The exact boiling point will depend on the pressure; use a nomograph to estimate it if necessary.

-

Shutdown: Turn off the heating mantle and allow the system to cool. Crucially, vent the system to atmospheric pressure slowly and carefully before disassembling. Rapid venting can cause air to rush in and disturb the apparatus.

Purification and Analysis Workflow

The following diagram illustrates the logical flow from crude material to a validated, high-purity product.

Caption: Workflow for the purification and validation of this compound.

Post-Distillation Analysis and Quality Control

Each collected fraction should be analyzed to validate the success of the purification.

-

Gas Chromatography (GC): The primary method for quantitative purity assessment. A flame ionization detector (FID) is suitable. The main fraction should show a single major peak corresponding to the product.

-

NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structural integrity of the purified product, ensuring no degradation or isomerization has occurred during heating.

-

Refractive Index: A quick and simple physical measurement that can be compared to literature values as a check for purity.

Table 2: Expected Analytical Results

| Parameter | Crude Material | Main Fraction (Post-Distillation) |

| Appearance | May be slightly yellow | Colorless, clear liquid |

| Purity (by GC) | 90-95% | >99.0% |

| Water Content | Variable | <0.1% |

| Refractive Index (n20/D) | Variable | Conforms to specification |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Bumping / Uneven Boiling | Superheating of the liquid. Insufficient nucleation sites. | Use fresh boiling chips or ensure vigorous magnetic stirring. For vacuum, use a capillary bleed. |

| Flooded Column | Boil-up rate is too high for the column diameter. | Reduce the heat input from the heating mantle to lower the rate of vapor generation. |

| Poor Separation | - Insufficient reflux ratio.- Column has too few theoretical plates.- Heat loss from the column. | - Increase the reflux time before collection.- Use a longer or more efficient (packed) column.- Insulate the column properly. |

| Pressure Fluctuations (Vacuum) | Leaks in the system. | Check all glass joints and tubing connections for proper seals. Re-apply vacuum grease if necessary. |

Conclusion

The fractional distillation protocols described in this application note are robust and reliable methods for obtaining high-purity this compound. The choice between atmospheric and vacuum distillation depends on the required purity level and the thermal sensitivity of potential impurities. By incorporating the recommended pre-treatment and post-purification analytical steps, researchers can ensure the quality and consistency of this important chemical intermediate for demanding applications in science and industry.

References

-

OECD Existing Chemicals Database. (2004). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. Link

-

Ataman Kimya. 3-METHOXY-3-METHYL-1-BUTANOL. Link

-

Carl ROTH. (2020). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Link

-

Sigma-Aldrich. 3-Methoxy-3-methyl-1-butanol >=98%. Link

-

PubChem. This compound. Link

-

The Good Scents Company. 3-methoxy-3-methyl-2-butanone. Link

-

PubChem. 3-methoxy-3-methylbutan-2-ol. Link

-

Google Patents. US2826537A - Method for purification of ketones. Link

-

Fisher Scientific. (2010). SAFETY DATA SHEET. Link

-

Chemistry LibreTexts. (2024). 19.2: Preparing Aldehydes and Ketones. Link

-

Google Patents. US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid. Link

-

Google Patents. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol. Link

-

Redox. (2021). Safety Data Sheet Methyl-Methoxy-Butanol (MMB). Link

-

Sigma-Aldrich. 3-Methoxy-3-methyl-1-butanol >=98%. Link

-

Kuraray Co., Ltd. (2022). MMB (3-Methoxy-3-Methyl-1-Butanol) Safety Data Sheet. Link

-

Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. Link

-

Chegg. (2024). How to Prepare Aldehydes and Ketones Ft. Professor Dave. Link

-

ResearchGate. (2017). 7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one from Melicope Moluccana T.G. Hartley. Link

Sources

- 1. 2-Butanone, 3-methoxy-3-methyl- | C6H12O2 | CID 37508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-3-methylbutan-2-ol | C6H14O2 | CID 316745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. 3-methoxy-3-methyl-2-butanone, 36687-98-6 [thegoodscentscompany.com]

- 5. fishersci.com [fishersci.com]

- 6. redox.com [redox.com]

- 7. carlroth.com [carlroth.com]

- 8. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]

Application of 3-Methoxy-3-Methylbutan-2-One in Pharmaceutical Manufacturing: A Technical Guide

Introduction: A New Horizon for Greener Pharmaceutical Synthesis

The pharmaceutical industry is on a continuous quest for innovation, not only in the discovery of new therapeutic agents but also in the development of safer, more sustainable, and efficient manufacturing processes. A significant aspect of this evolution lies in the selection of solvents, which play a critical role in reaction chemistry, purification, and formulation. Historically, many common solvents have been associated with environmental and health hazards.[1][2] This has spurred research into bio-based and greener alternatives that can meet the stringent demands of pharmaceutical production.

3-Methoxy-3-methylbutan-2-one, an α-methoxy ketone, is emerging as a compound of interest in this domain. While its direct applications in pharmaceutical manufacturing are still being extensively explored, its structural analogs and the broader class of α-methoxy ketones have demonstrated significant potential as effective and more sustainable solvents in key organic transformations.[1][2][3][4] This technical guide will provide an in-depth overview of the known properties of this compound, and based on robust scientific evidence from closely related compounds, will present detailed application notes and protocols for its potential use in pharmaceutical synthesis. The focus will be on leveraging its unique chemical characteristics to serve as a viable alternative to conventional, and often hazardous, solvents.

Physicochemical and Safety Profile of this compound

A thorough understanding of the physical, chemical, and safety properties of a solvent is paramount for its successful integration into pharmaceutical manufacturing workflows. Below is a summary of the key characteristics of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 36687-98-6 | [5] |

| Molecular Formula | C₆H₁₂O₂ | [5] |

| Molecular Weight | 116.16 g/mol | [5] |

| Appearance | Data not available; likely a liquid at room temperature | |

| Boiling Point | 150.5 °C at 760 mmHg | |

| Density | 0.9055 g/cm³ at 18 °C | |

| Flash Point | 39.1 °C | |

| Solubility | Data not available; likely soluble in organic solvents | |

| XLogP3-AA | 0.4 | [5] |

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H226: Flammable liquid and vapor.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be used when handling this compound, and it should be stored in a well-ventilated area away from ignition sources.

Conceptual Framework: α-Methoxy Ketones as Sustainable Solvents

The potential of this compound in pharmaceutical manufacturing can be understood through the lens of its close structural analog, 3-methoxybutan-2-one. Research has shown that 3-methoxybutan-2-one, derived from the bio-based feedstock acetoin, is a promising sustainable solvent.[1][2][3][4] It has been successfully employed as a replacement for chlorinated solvents like dichloromethane (DCM) in important chemical reactions.[1][2] The key advantage lies in its favorable solvatochromic parameters and a low potential for peroxide formation, coupled with a negative Ames test for mutagenicity, indicating a favorable safety profile.[1][2]

The logical workflow for considering this compound as a solvent in pharmaceutical synthesis is as follows:

Caption: Workflow for evaluating this compound as a solvent.

Application Note 1: Friedel-Crafts Acylation

Introduction: Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation in the synthesis of many active pharmaceutical ingredients (APIs). Traditionally, this reaction is carried out in chlorinated solvents. The use of an α-methoxy ketone like this compound presents a greener alternative. Studies on the analogous 3-methoxybutan-2-one have shown comparable, and in some cases superior, yields to dichloromethane.[1][2]

Reaction Scheme:

Caption: Friedel-Crafts acylation of anisole.

Protocol:

-

Reactor Setup: To a clean, dry, and inerted (e.g., with nitrogen) glass reactor equipped with a magnetic stirrer, thermometer, and a reflux condenser, add anhydrous anisole (1.0 equivalent).

-

Solvent Addition: Add this compound as the solvent. The volume should be determined based on the desired concentration, typically aiming for a 0.5 to 1.0 M solution of the limiting reagent.

-

Reagent Addition: Add acetic anhydride (1.1 equivalents) to the reactor.

-

Catalyst Introduction: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly and portion-wise, add anhydrous iron(III) chloride (FeCl₃) (1.2 equivalents) as the catalyst. Causality: The slow addition of the Lewis acid catalyst at a reduced temperature is crucial to control the initial exotherm of the reaction and prevent the formation of byproducts.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice-cold water.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 4-methoxyacetophenone by recrystallization or column chromatography.